molecular formula C26H29N3O4 B2748127 N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-47-0

N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2748127
CAS RN: 872862-47-0
M. Wt: 447.535
InChI Key: HMJTYGXZRGOISQ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized to evaluate their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Compound 8g, in particular, showed promising activity against these enzymes, demonstrating the compound's potential in exploring enzyme inhibition mechanisms for therapeutic applications (Virk et al., 2018).

Molecular Docking and SAR Studies

The synthesis of various analogues and their evaluation for enzyme inhibitory activities involved structure-activity relationship (SAR) studies assisted with molecular docking. These studies aim to explore the mode of binding of the compounds against the studied enzymes, providing insights into the development of more effective enzyme inhibitors (Virk et al., 2018).

Anion Coordination and Spatial Orientations

Research on different spatial orientations of amide derivatives on anion coordination highlights the structural diversity and adaptability of such compounds. The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which adopts a stretched amide structure, contributes to understanding how these compounds interact with anions, potentially informing the design of novel molecular receptors or sensors (Kalita & Baruah, 2010).

Pharmacological Evaluation

The pharmacological evaluation of new 3-methyl-1,4-disubstituted-piperidine analgesics, including those with the methoxyacetamide pharmacophore, reveals the compound's significant analgesic potency and short duration of action. This research underlines the potential of N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide derivatives in developing new analgesic drugs (Lalinde et al., 1990).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and safety. It could also involve the development of new synthesis methods or the study of related compounds .

properties

IUPAC Name

N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-3-29(19-11-13-20(33-2)14-12-19)26(32)25(31)22-17-28(23-10-6-5-9-21(22)23)18-24(30)27-15-7-4-8-16-27/h5-6,9-14,17H,3-4,7-8,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJTYGXZRGOISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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